2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a synthetic organic compound belonging to the class of benzimidazoles, which are characterized by a fused benzene and imidazole ring. This compound exhibits various biological activities, making it significant in pharmaceutical research and development. Benzimidazole derivatives are known for their diverse applications, including anti-inflammatory, anti-cancer, and anti-microbial properties .
The compound is classified under the International Union of Pure and Applied Chemistry name as 1-[(3-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole. It can be sourced from various chemical suppliers and databases such as PubChem, where it is catalogued with specific identifiers and molecular data .
The synthesis of 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves several key steps:
The reaction conditions often involve controlled temperatures and specific solvent systems to optimize yield and minimize by-products. The use of catalysts can significantly enhance reaction rates and product selectivity.
The molecular formula for 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is C_{21}H_{17}Cl_{2}N_{3}. The structure features a benzimidazole core with distinct functional groups that contribute to its biological activity:
The compound's InChI string is InChI=1S/C21H17Cl2N3/c1-13-10-18-19(11-14(13)2)26(12-15-5-7-16(22)8-6-15)21(25-18)17-4-3-9-24-20(17)23/h3-11H,12H2,1-2H3, which provides a detailed representation of its molecular structure .
The compound can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents or catalysts under controlled conditions to ensure optimal yields and selectivity.
The mechanism of action of 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole involves several pathways:
The physical properties of 2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole include:
Chemical properties include:
These properties play a crucial role in determining the compound's behavior in biological systems and its applicability in pharmaceutical formulations .
The compound has potential applications in various fields:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6